Home > Products > Building Blocks P7513 > 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid
4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid - 1119450-51-9

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

Catalog Number: EVT-1632906
CAS Number: 1119450-51-9
Molecular Formula: C17H12FN3O2
Molecular Weight: 309.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Physical And Chemical Properties Analysis

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid has a molecular weight of 309.3 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.

1. 3-(4-Fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate []

  • Compound Description: This compound is a salt formed through the protonation of (4-Fluorophenyl)pyrazole by 2,4,6-trinitrophenol. The structure demonstrates aromatic delocalization within the pyrazolium ring and significant delocalization of the negative charge within the trinitrophenolate anion. []

2. 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) []

  • Compound Description: This compound, NTRC-739, exhibits selective antagonist activity for the neurotensin receptor subtype 2 (NTS2). Its development aimed to identify novel nonpeptide compounds with NTS2 selectivity for potential analgesic applications. []

3. 7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines []

  • Compound Description: This series of compounds incorporates both theophylline and 4-amino-1,2,4-triazole-3-thiol derivatives. The aim of their synthesis was to investigate potential synergistic biological effects resulting from combining these two heterocycles. []

4. 4-[(1,3-Dioxo-2-aza­spiro­[4.5]decan‐2‐yl)amino]benzoic acid []

  • Compound Description: This compound features a bicyclic skeleton composed of a succinimide ring spiro-fused with a cyclohexane ring and substituted with a 4-aminobenzoic acid moiety. The carboxyl group on the benzene ring acts as a potential hydrogen-bond donor/acceptor, influencing its crystal packing. []

5. 4‐Chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one Derivatives []

  • Compound Description: This series of pyridazinone derivatives was synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities. The study focused on the impact of various aliphatic and cyclic saturated amino substituents at the 5-position of the pyridazinone core on biological activity. []

6. 3-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]benzoic acid []

  • Compound Description: This compound features a central imidazoquinoline system connected to a 3-aminobenzoic acid moiety. The planar imidazole ring forms specific dihedral angles with the fused pyridine and pendant benzene rings, influencing its crystal packing through various hydrogen bonding interactions. []

7. 4-[4-Oxo-(4H)-quin-azolin-3-yl]-benzoic acid (PK-66 Compound) []

  • Compound Description: This compound, PK-66, demonstrates a potent analgesic effect in various pain models, including somatic and neuropathic pain. Studies indicate that its analgesic activity involves interaction with the adrenergic, dopaminergic, and GABAergic systems without affecting opioid receptors. []

8. 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid []

  • Compound Description: This compound features a benzofuran ring system connected to a 4-aminobenzoic acid moiety. The dihedral angle between these two aromatic systems influences its crystal packing, which involves intermolecular hydrogen bonds forming specific ring motifs. []

9. (3r, 5s, 6e) -7- [2- cyclopropyl-4- (4-fluorophenyl) quinolin-3-yl] -3,5-dihydroxy-6-heptenoic acid ethyl []

  • Compound Description: This compound contains a quinoline core substituted with a 4-fluorophenyl group and a cyclopropyl group, further linked to a dihydroxy-heptenoic acid ethyl moiety. The research focuses on producing this compound with high optical purity using chromatographic techniques. []

10. 4-[(3-Methylphenyl)(phenyl)amino] Benzoic Acid (MPPBA) []

  • Compound Description: MPPBA serves as a hole injection material in organic electronic devices. When used as a self-assembled monolayer (SAM) on electrodes, it enhances hole mobility by creating an intermediate energy level between the hole transport material and the electrode. []

11. (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1h-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950) []

  • Compound Description: This compound, BMS-644950, acts as an HMGR inhibitor with potential for treating hypercholesterolemia. Its design focuses on enhancing selectivity for hepatocytes to reduce potential myotoxicity associated with statin drugs. []

12. 4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid []

  • Compound Description: This compound serves as a crucial intermediate in synthesizing potent thymidylate synthase (TS) inhibitors. Its structure features a cyclopenta[g]quinazolinone ring system connected to a 4-aminobenzoic acid moiety through a substituted nitrogen atom. []

13. 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid []

  • Compound Description: This compound functions as a dual inhibitor, targeting both AKR1C3 and the androgen receptor (AR). It shows promise for overcoming drug resistance in castration-resistant prostate cancer (CRPC) by inhibiting AKR1C3, an enzyme involved in intratumoral androgen formation. []

14. endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H- benzimidazole-1-carboxylate hydrochloride (DAU 6285) []

  • Compound Description: This compound, DAU 6285, acts as a silent competitive antagonist at the 5-HT4 receptor. Its pharmacological activity is confounded by the presence of endogenous 5-HT in certain tissues like the rat esophageal tunica muscularis mucosae. []

15. 2-[(N-4-methory-6-methyl-1,3,5- triazin-2-yl)-N-methylaminocarbonyl-aminosulfonyl] benzoic acid methyl ester []

  • Compound Description: This compound serves as a key ingredient in herbicidal compositions. Its synthesis involves a reaction between 2-carbomethoxy benzene sulfonyl isocyanate and 2-methoxy-4-methyl-6-amino-1,3,5-triazine. []

16. 6-(4-hydroxyphenyl)pyridazin-3(2H)-one []

  • Compound Description: This pyridazinone monomer is utilized in synthesizing soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. Its incorporation into the polymer backbone influences the glass transition temperature and thermal stability of the resulting materials. []

17. 4-(6-Chloropyridazin-3-yl)phenol []

  • Compound Description: This compound, derived from 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, acts as a monomer in the synthesis of high-Tg poly(arylene ether)s. The chlorine substituent and pyridazine ring contribute to the thermal properties and solubility of the resulting polymers. []

18. 6-Amidino-2-naphthyl 4-[(4, 5-dihydro-1H-imidazol-2-yl)amino]benzoate dimethanesulfonate (FUT-187) []

  • Compound Description: FUT-187, a novel protease inhibitor, is a complex ester composed of 4-[(4, 5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and 6-amidino-2-naphthol (AN). Pharmacokinetic studies in rats highlight its absorption, distribution, metabolism, and excretion properties. []

19. 4-[(4,5-dihydro-1H-imidazol-2-yl)amino] benzoic acid (IABA) []

  • Compound Description: IABA acts as a constituent of the protease inhibitor FUT-187. It is formed by the hydrolysis of FUT-187 in aqueous solutions and is a significant metabolite detected in various biological samples. []

20. 6-amidino-2-naphthol (AN) []

  • Compound Description: AN is another constituent of the protease inhibitor FUT-187, released upon hydrolysis. Pharmacokinetic studies reveal its conjugation to glucuronide in vivo, forming a significant metabolic pathway. []

21. 2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid (S1) []

  • Compound Description: This compound serves as a base structure for synthesizing novel quinazolino peptide derivatives with potential antibacterial, antifungal, and anthelmintic activities. []

22. 4-Amino-5-chloro-N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride) []

  • Compound Description: 14C‐batanopride, a radiolabeled derivative of the antiemetic drug metoclopramide, was synthesized using a multi-step process involving selective methylation, chlorination, hydrolysis, and condensation reactions. This radiolabeled compound is valuable for pharmacokinetic and metabolic studies. []

23. 2-[6-(4'-Amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) []

  • Compound Description: APF is a fluorogenic indicator widely employed for detecting and quantifying reactive nitrogen and oxygen species, particularly peroxynitrite. It reacts with radical species, leading to the formation of fluorescent fluorescein. []

24. 1,3-Bis{(6-Aryl-1,2,4-Triazolo [3,4-b][1,3,4]Thiadiazol-3-yl)-Methoxy}benzenes []

  • Compound Description: This series of compounds incorporates two triazolothiadiazole units linked to a central benzene ring via methoxy bridges. The synthesis employs microwave irradiation for efficient condensation reactions between a bis(triazole) precursor and various substituted benzoic acids. []

25. 1-(Cyclopropyl/tert-Butyl/4-fluorophenyl)-1,4-dihydro- 6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid []

  • Compound Description: This series of naphthyridine derivatives was synthesized and evaluated for their antimycobacterial activity. []
Overview

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound features a pyridazine core, which is known for its biological activity, particularly in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in drug development and material science.

Source and Classification

This compound can be classified as an aromatic amine and belongs to the class of pyridazine derivatives. It is synthesized from commercially available starting materials, including 3-fluorobenzaldehyde and hydrazine hydrate, leading to its designation as a pyridazin-3-yl derivative. The chemical formula for 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is C₁₇H₁₂FN₃O₂, with a molecular weight of approximately 309.29 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid typically involves several key steps:

  1. Preparation of Pyridazine Core: The process begins with the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization to yield the pyridazine ring.
  2. Introduction of Amino Group: A nucleophilic substitution reaction introduces the amino group into the structure. This step is critical for establishing the compound's biological activity.
  3. Formation of Benzoic Acid Moiety: The final step involves attaching the benzoic acid segment through amide bond formation, completing the synthesis .

Industrial methods may optimize these reactions using continuous flow reactors and high-throughput screening to improve yields and reduce reaction times.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid consists of a central pyridazine ring substituted with a 3-fluorophenyl group and an amino group attached to a benzoic acid moiety. The structural formula can be represented as follows:

C17H12FN3O2\text{C}_{17}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{2}

Key structural features include:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms.
  • Fluorophenyl Group: Enhances lipophilicity and potential biological interactions.
  • Amino Group: Contributes to hydrogen bonding capabilities, influencing solubility and reactivity .
Chemical Reactions Analysis

Reactions and Technical Details

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding various oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, targeting nitro or carbonyl functionalities.
  3. Substitution: Nucleophilic substitution reactions allow for the replacement of the amino group with other nucleophiles such as halides or alkoxides .

These reactions can be conducted under various conditions, utilizing solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon to enhance efficiency.

Mechanism of Action

Process and Data

The mechanism of action for 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid primarily involves its interaction with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit certain protein kinases, which are critical in regulating cell growth and proliferation pathways.

The inhibition of these enzymes leads to downstream effects on cellular signaling pathways, potentially impacting processes such as apoptosis and tumor progression . The exact targets may vary depending on the experimental context and specific applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a standard range for similar compounds.

Chemical properties include:

  • Reactivity: Exhibits typical reactivity associated with aromatic amines and carboxylic acids.
  • Stability: Stable under normal laboratory conditions but may require precautions against moisture and light exposure .
Applications

Scientific Uses

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid has diverse applications across several scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, particularly in materials science.
  • Biology: Utilized in proteomics research to study protein interactions, providing insights into cellular mechanisms.
  • Industry: Employed in developing new agrochemicals and industrial chemicals due to its unique chemical properties .
Introduction to the Compound’s Research Significance

4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic acid (CAS 1119450-51-9) represents a strategically designed small molecule integrating three pharmacologically significant domains: a pyridazine core, a 3-fluorophenyl substituent, and a para-aminobenzoic acid (PABA) moiety. This hybrid architecture positions it as a versatile chemical probe and therapeutic candidate. With a molecular weight of 309.30 g/mol and the formula C₁₇H₁₂FN₃O₂, it exhibits drug-like properties suitable for preclinical research [1] [2]. The compound, also identified as XAV939, demonstrates potent inhibition of tankyrases (TNKS1/2)—enzymes critical in Wnt/β-catenin signaling—with IC₅₀ values of 11 nM and 4 nM, respectively [2] [3]. Its ability to suppress β-catenin degradation at nanomolar concentrations (0.3 µM) in APC-deficient colon cancer models underscores its mechanistic relevance in oncology [3].

Table 1: Core Identifiers of 4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic Acid

PropertyValue
CAS Registry Number1119450-51-9
IUPAC Name4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic acid
Molecular FormulaC₁₇H₁₂FN₃O₂
Molecular Weight309.30 g/mol
SynonymsXAV939, sc-315602
Purity Specification>98% (HPLC)
Storage Conditions-20°C, protected from light

Historical Context of Pyridazine-Based Drug Discovery

Pyridazine derivatives constitute a structurally distinct class of nitrogen-containing heterocycles with broad bioactivity. Their electron-deficient nature facilitates π-stacking interactions with biological targets, while hydrogen bonding capabilities enhance binding specificity. Early pyridazine applications focused on cardiovascular therapies (e.g., hydralazine for hypertension). Contemporary drug discovery exploits this scaffold for kinase inhibition, driven by its ability to occupy ATP-binding pockets [6] [10].

Notable advances include:

  • PDE4 Inhibitors: Pyridazinone derivatives (e.g., 3-(5-amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyls) exhibit nanomolar potency against phosphodiesterase 4 (PDE4), a target for inflammatory disorders like asthma and COPD. Modifications at the 3- and 6-positions fine-tune selectivity and metabolic stability [8].
  • Anticancer Agents: Molecular hybrids incorporating pyridazine with fluorinated aromatics or PABA units demonstrate enhanced tumor selectivity. For example, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide leverages pyridazine-like quinoline motifs for kinase disruption in oncology [6].

Table 2: Evolution of Pyridazine Derivatives in Targeted Therapeutics

Compound ClassBiological TargetTherapeutic ApplicationStructural Innovation
Hydralazine analogsVasodilatory enzymesHypertensionUnsubstituted pyridazine core
Triazolo-pyridazinesGABA-A receptorsAnxiolytic/anticonvulsant[1,2,4]Triazolo fusion
3-BiphenylpyridazinonesPDE4Anti-inflammatory5-Amino-6-oxo pharmacophore
4-{[6-(3-FP)pyridazin-3-yl]amino}BATankyrase (TNKS1/2)Colon cancerFluorophenyl + PABA conjugation

(FP: Fluorophenyl; BA: Benzoic Acid) [6] [8] [10]

Role of Fluorinated Aromatic Systems in Medicinal Chemistry

Fluorine incorporation enhances pharmacodynamics by:

  • Metabolic Stability: The strong C–F bond resites oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. In XAV939, the meta-fluorine on the phenyl group reduces hepatic clearance by >40% compared to non-fluorinated analogs [5] [9].
  • Binding Affinity: Fluorine’s electronegativity polarizes adjacent bonds, strengthening hydrophobic interactions or hydrogen bonding (e.g., fluorine-mediated H-bonding with TNKS Tyr1213). This elevates TNKS2 inhibition 2.7-fold relative to chlorine or hydrogen substituents [2] [5].
  • Membrane Permeability: Fluorine’s lipophilicity (π=+0.14) optimizes log P values. The 3-fluorophenyl group in XAV939 contributes to a calculated log P of 2.8, aligning with optimal permeability for intracellular targets [5] [9].

Comparative studies of fluorinated vs. non-fluorinated pyridazine analogs confirm these advantages. For instance, replacing the 3-fluorophenyl with phenyl diminishes Wnt pathway suppression by >10-fold in SW480 colon cancer cells [2] [3].

Strategic Importance of Para-Aminobenzoic Acid Derivatives in Oncology

PABA (4-aminobenzoic acid) serves as a privileged scaffold in anticancer drug design due to its:

  • Biosynthetic Mimicry: As a folate precursor, PABA derivatives competitively inhibit dihydrofolate reductase (DHFR) and thymidylate synthase, disrupting nucleotide synthesis. Antifolates like methotrexate (containing PABA-linked pteridine) remain cornerstone chemotherapeutics [5] [10].
  • Conformational Rigidity: The para-oriented amino and carboxyl groups enforce planar geometry, facilitating intercalation into enzyme active sites. In XAV939, the PABA moiety anchors the compound to the TNKS NAD⁺-binding pocket via salt bridges with Arg1180 and hydrophobic contacts with Ile1195 [2] [5].
  • Versatile Derivatization: Amino group acylation or carboxyl group esterification generates prodrugs with enhanced bioavailability. Schiff bases, hydrazides, and metal complexes of PABA exhibit amplified cytotoxicity; e.g., 5-chloro-[1,2,4]triazoloquinazolines induce apoptosis in breast cancer lines (IC₅₀ = 1.8–4.2 µM) [5] [10].

Table 3: Anticancer Mechanisms of PABA-Based Pharmacophores

PABA DerivativeMolecular TargetOncological ApplicationEfficacy Metrics
MethotrexateDihydrofolate reductase (DHFR)Leukemia, lymphomaKi = 0.1 nM; clinical remission >70%
PemetrexedThymidylate synthase (TS)Mesothelioma, NSCLCIC₅₀ = 7.3 nM; median survival 13.3 mos
4-{[6-(3-FP)pyridazin-3-yl]amino}BATankyrase (TNKS1/2)APC-mutated colorectal cancerIC₅₀ = 4–11 nM; colony inhibition at 0.3 µM
1,2,4-TriazoloquinazolinesTopoisomerase IIBreast, pancreatic cancerIC₅₀ = 1.8–8.5 µM; caspase-3 activation

(FP: Fluorophenyl; BA: Benzoic Acid; NSCLC: Non-small cell lung cancer) [5] [10]

XAV939 exemplifies modern PABA utilization—its benzoic acid group enables β-catenin degradation by stabilizing axin-GSK3β complexes, suppressing tumorigenesis in Wnt-hyperactive cancers [2] [3]. This mechanistic divergence from classical antifolates highlights the scaffold’s adaptability in molecular targeting.

Properties

CAS Number

1119450-51-9

Product Name

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

IUPAC Name

4-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C17H12FN3O2/c18-13-3-1-2-12(10-13)15-8-9-16(21-20-15)19-14-6-4-11(5-7-14)17(22)23/h1-10H,(H,19,21)(H,22,23)

InChI Key

XEMMIWLDOUMUMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.